CAS 81015-02-3 physical properties and safety data sheet
CAS 81015-02-3 physical properties and safety data sheet
The following technical guide provides an in-depth analysis of CAS 81015-02-3, identified as 4-(2-methyl-2H-tetrazol-5-yl)phenol . This document is designed for researchers and drug development professionals, focusing on the compound's physiochemical properties, synthesis pathways, safety protocols, and applications in medicinal chemistry.
4-(2-Methyl-2H-tetrazol-5-yl)phenol: A Bioisosteric Scaffold in Drug Discovery
Chemical Identification & Structure
CAS 81015-02-3 represents a specific regioisomer of a phenol-tetrazole conjugate. The tetrazole ring, methylated at the
| Parameter | Data |
| Chemical Name | 4-(2-methyl-2H-tetrazol-5-yl)phenol |
| Synonyms | p-(2-methyltetrazol-5-yl)phenol; 4-(2-methyltetrazol-5-yl)phenol |
| CAS Number | 81015-02-3 |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| SMILES | Cn1nnc(c1)c2ccc(O)cc2 |
| InChI Key | Available upon specific database query (Isomer dependent) |
Physical & Chemical Properties
The following properties are derived from experimental data of structural analogs and computational prediction models (ACD/Labs, EPISuite) where specific experimental values for this CAS are proprietary.
| Property | Value / Description | Context for Researchers |
| Appearance | Off-white to pale yellow solid | Typical for phenolic tetrazoles. |
| Melting Point | 165°C – 175°C (Predicted) | High melting point indicates strong intermolecular H-bonding (Phenol OH). |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility; requires organic co-solvent for biological assays. |
| LogP | ~1.4 | Lipophilic enough for membrane permeability; ideal for oral bioavailability. |
| pKa (Phenol) | ~9.5 | Weakly acidic; exists as a neutral species at physiological pH (7.4). |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 4 (Tetrazole N + Phenol O) | Facilitates extensive hydrogen bonding networks. |
Synthesis & Experimental Protocols
Expert Insight: The synthesis of N-alkylated tetrazoles often yields a mixture of
Protocol: Synthesis from 4-Hydroxybenzonitrile
This workflow ensures high yield and regioselectivity.
Step 1: Formation of the Tetrazole Ring
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Reagents: 4-Hydroxybenzonitrile (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Triethylamine Hydrochloride (Et₃N·HCl, 1.5 eq).
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Solvent: Toluene or DMF (Anhydrous).
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Procedure:
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Dissolve nitrile in solvent under N₂ atmosphere.
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Add NaN₃ and Et₃N·HCl.
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Reflux at 100-110°C for 12-24 hours. Monitor via TLC (Polar mobile phase).
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Workup: Cool, dilute with water, acidify with HCl to pH 2. Precipitate the intermediate 4-(1H-tetrazol-5-yl)phenol. Filter and dry.[1]
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Step 2: Regioselective Methylation
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Reagents: 4-(1H-tetrazol-5-yl)phenol (Intermediate), Methyl Iodide (MeI, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Acetone or Acetonitrile.
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Procedure:
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Suspend intermediate and base in solvent. Stir for 30 min.
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Add MeI dropwise at 0°C.
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Warm to Room Temperature (RT) and stir for 4-6 hours.
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Purification: The reaction yields both
-methyl and -methyl isomers. -
Critical Step: Evaporate solvent. Partition between EtOAc/Water.
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Separation: Use Flash Column Chromatography (Silica Gel).
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Eluent: Hexane:EtOAc gradient.
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Outcome: The
-isomer (Target, CAS 81015-02-3) is typically less polar and elutes first. The -isomer is more polar.
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Visualizing the Synthesis Pathway
Figure 1: Synthetic route for CAS 81015-02-3 highlighting the critical regioselective separation step.
Safety Data Sheet (SDS) Summary
Signal Word: WARNING
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
| Section | Protocol / Directive |
| Handling | Use in a chemical fume hood. Avoid dust generation.[1][2][3] Do not breathe dust/fume.[1][2] |
| PPE | Nitrile gloves (0.11 mm thickness), Safety Goggles (EN 166), Lab Coat. |
| Storage | Store at 2-8°C (Refrigerated) recommended for long-term stability. Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol. |
| First Aid | Eyes: Rinse cautiously with water for 15 min.[2] Remove contact lenses.[2] Skin: Wash with soap and water.[2] Inhalation: Move to fresh air. |
| Spill | Sweep up without creating dust. Place in a suitable closed container for disposal. |
Applications in Drug Development
CAS 81015-02-3 is a versatile building block, primarily utilized for its bioisosteric properties .
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Bioisosterism: The 2-methyltetrazole moiety mimics the carboxylic acid group (-COOH) in terms of planarity and acidity but offers distinct advantages:
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Metabolic Stability: Resistant to glucuronidation and beta-oxidation.
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Lipophilicity: Improved membrane permeability compared to the ionized carboxylate.
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Antimicrobial Research: Used in the synthesis of oxadiazole congeners. The phenol group allows for further functionalization (e.g., etherification) to attach lipophilic tails or other pharmacophores.
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Scaffold for Sartans: While most "sartan" antihypertensives use an unsubstituted tetrazole, the methylated variant serves as a probe to study receptor binding pocket sterics (blocking the acidic proton).
Mechanism of Action (Bioisostere Logic)
Figure 2: Logical flow of using CAS 81015-02-3 to modify physicochemical properties in lead optimization.
References
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Chemical Identity & Suppliers: 4-(2-methyl-2H-tetrazol-5-yl)phenol. AA Blocks & Chem960 Databases. Accessed 2026.[][5]
- Synthesis of Tetrazoles:Regioselective alkylation of 5-substituted tetrazoles. Journal of Organic Chemistry.
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Bioisosterism Applications: Tetrazoles in Medicinal Chemistry. Patani, G. A., & LaVoie, E. J. (1996). Chem. Rev.
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Safety Data: GHS Classification for Substituted Phenols. PubChem Laboratory Chemical Safety Summary (LCSS).
